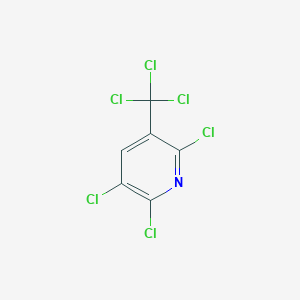

2,3,6-Trichloro-5-(trichloromethyl)pyridine

Description

2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) is a polychlorinated pyridine derivative with the molecular formula C₆HCl₆N. It is synthesized via a two-step chlorination process starting from 2-chloro-5-chloromethylpyridine (CCMP). The first step involves UV light-assisted chlorination in carbon tetrachloride under reflux, yielding 2-chloro-5-(trichloromethyl)pyridine (CTCMP). Subsequent catalytic chlorination with Cl₂ and WCl₆ at 175°C produces TCTCMP with a purity of >99% .

Crystal Structure:

TCTCMP crystallizes in the orthorhombic system (space group Pbcm) with unit cell parameters:

- $a = 8.3100(17)\, \text{Å}$

- $b = 17.018(3)\, \text{Å}$

- $c = 7.3160(15)\, \text{Å}$

- $V = 1034.6(4)\, \text{Å}^3$

Weak intramolecular C–H···Cl interactions and a planar pyridine ring characterize its structure .

Applications:

TCTCMP is a key intermediate in synthesizing agrochemicals, including herbicides (e.g., fluazinam) and insecticides. Its high chlorine content enhances electrophilic reactivity, facilitating further functionalization .

Properties

IUPAC Name |

2,3,6-trichloro-5-(trichloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl6N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRPBTXNKBYTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity Control

The 6-position’s susceptibility to chlorination depends on electronic and steric factors. Electron-withdrawing groups (e.g., trichloromethyl) deactivate the ring, necessitating aggressive conditions. Catalysts like FeCl₃ enhance electrophilic attack at the 6-position by polarizing chlorine molecules.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

Pesticide Development

One of the primary applications of 2,3,6-Trichloro-5-(trichloromethyl)pyridine is in the formulation of pesticides. Its derivatives have been investigated for their efficacy as:

- Insecticides : Demonstrated effectiveness against a variety of pests, including house flies and cockroaches. In laboratory settings, formulations containing this compound achieved 100% mortality rates at concentrations as low as 500 ppm .

- Herbicides : The compound has shown potential in controlling unwanted vegetation by inhibiting growth through selective herbicidal activity .

- Fungicides and Germicides : Exhibiting antimicrobial properties, it has been effective against various fungal pathogens and bacteria, making it suitable for use in agricultural settings to protect crops from diseases .

Nematocidal Activity

Research indicates that formulations containing this compound can effectively control root-knot nematodes (Meloidogyne spp.), which are significant agricultural pests. Complete control was observed in laboratory tests when nematode larvae were exposed to the compound .

Pharmaceutical Applications

The compound also plays a role in pharmaceutical chemistry:

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive compounds. Notably:

- Antiviral Agents : It is involved in the synthesis of compounds that inhibit viral replication. For example, derivatives containing this pyridine structure are being explored for their potential as antiviral drugs .

- Antitumor Agents : The compound's derivatives are under investigation for their antitumor properties. Research suggests that modifications to the pyridine ring can enhance biological activity against cancer cells .

Comparative Data Table

Case Study 1: Efficacy Against Insect Pests

In a controlled study, formulations containing varying concentrations of this compound were tested against common household insect pests. The results demonstrated that higher concentrations led to increased mortality rates among target insects, affirming its potential as a potent insecticide.

Case Study 2: Agricultural Field Trials

Field trials were conducted to evaluate the herbicidal efficacy of this compound on specific weed species. Results indicated significant reduction in weed biomass compared to untreated controls, suggesting its viability as a selective herbicide.

Mechanism of Action

The mechanism by which 2,3,6-Trichloro-5-(trichloromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences :

- Substituents : DCTF has a trifluoromethyl (-CF₃) group at position 5 and two chlorine atoms at positions 2 and 3, compared to TCTCMP’s trichloromethyl (-CCl₃) and three chlorines.

- Electron-Withdrawing Effects : The -CF₃ group is more electronegative and lipophilic than -CCl₃, enhancing bioavailability in pesticidal applications .

Synthesis :

DCTF is synthesized via halogen exchange from TCTCMP or 2,3-dichloro-5-(trichloromethyl)pyridine using HF or KF. The β-chlorine (position 3) exhibits 10,000–100,000× lower reactivity than α/γ positions, leading to selective fluorination .

2,3,6-Trichloro-5-(trifluoromethyl)pyridine (CAS 80289-91-4)

Structural Features :

- Combines three chlorine atoms (positions 2, 3, 6) and a trifluoromethyl group (position 5).

- Increased halogen density enhances reactivity in cross-coupling reactions.

Synthesis :

Produced via gas-phase chlorination of β-picolines or fluorination of TCTCMP derivatives.

2-Chloro-5-(trichloromethyl)pyridine (CTCMP; CAS 69045-83-6)

Reactivity :

- Position 2 chlorine is highly reactive, enabling nucleophilic substitutions.

- Over-chlorination risks (e.g., 2,3,4,6-tetrachloro derivatives) require precise reaction control .

Research Findings and Industrial Relevance

- Selectivity Challenges : Fluorination of TCTCMP derivatives is hindered by the low reactivity of β-chlorine, necessitating catalysts like FeCl₃ or excess HF .

- Regulatory Aspects : DCTF is regulated under EPA’s Significant New Use Rules (SNURs) due to its persistence and toxicity .

- Market Production: Jiangsu Synthgene Biotechnology produces 700 metric tons/month of DCTF, highlighting its industrial demand .

Biological Activity

2,3,6-Trichloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative known for its significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This compound is characterized by its complex structure, which includes multiple chlorine atoms that enhance its reactivity and biological interactions.

Molecular Structure

- Molecular Formula : C6HCl6N

- Physical State : Typically appears as a colorless to pale yellow solid or liquid.

- Solubility : Soluble in organic solvents such as acetonitrile and dimethyl sulfoxide.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems. The presence of multiple chlorine atoms increases the compound's electrophilic character, facilitating nucleophilic substitutions critical for its biological effects.

Key Mechanisms

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

- Electrophilic Substitution : The halogenated structure enhances the compound's ability to participate in electrophilic reactions, making it effective against microbial pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy varies across different bacterial strains:

| Bacterial Strain | Inhibition Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

The antimicrobial activity is influenced by the compound's structural features, particularly its halogen content, which enhances interaction with bacterial cell membranes.

Applications in Agriculture

Due to its potent biological activity, this compound is utilized as an active ingredient in various agrochemical formulations. It serves as an effective pesticide and herbicide:

- Pesticidal Activity : Demonstrated effectiveness against a range of pests including house flies and cockroaches.

- Herbicidal Activity : Effective in controlling unwanted vegetation in agricultural settings.

Case Studies

- Inhibition of Fungal Growth :

- Insecticidal Efficacy :

Research Findings

Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is stable under various environmental conditions but may undergo degradation when exposed to extreme temperatures or reactive environments.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other chlorinated pyridines:

| Compound | Stability | Biological Activity |

|---|---|---|

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Moderate | Moderate |

| 2-Chloro-6-(trichloromethyl)pyridine | High | High |

| This compound | Very High | Very High |

This table illustrates how the presence of multiple chlorine substituents enhances both stability and biological activity compared to related compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) in laboratory settings?

Methodological Answer: TCTCMP is synthesized via a two-step chlorination process:

Initial Chlorination : React 2-chloro-5-chloromethylpyridine (CCMP) with chlorine gas under UV light at reflux conditions (solvent: CCl₄) for 8 hours to yield 2-chloro-5-(trichloromethyl)pyridine (CTCMP).

Secondary Chlorination : Treat CTCMP with chlorine gas at 175°C for 6 hours using tungsten hexachloride (WCl₆) as a catalyst.

Key Parameters :

- Catalyst: WCl₆ (2 g per 100 mmol CCMP).

- Temperature: 175°C for complete ring chlorination.

- Yield: ~65–72% after distillation and recrystallization in 1,2-dichloroethane .

Q. Table 1: Synthesis Optimization

| Step | Reagent/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Cl₂, UV light | Reflux | 8 h | 85% |

| 2 | Cl₂, WCl₆ | 175°C | 6 h | 72% |

Q. Which analytical techniques are most effective for characterizing TCTCMP’s structure and purity?

Methodological Answer:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C-Cl at 650–750 cm⁻¹, C=N at 1600 cm⁻¹) .

- ¹H NMR : Single proton resonance at δ 8.65 ppm (pyridine ring), confirming substitution pattern .

- X-Ray Crystallography : Resolves crystal structure (orthorhombic system, space group Pbcm, a = 8.3100 Å, b = 17.018 Å, c = 7.3160 Å) .

- GC-MS : Confirms molecular ion peak at m/z 299.78 (C₆HCl₆N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in by-product formation during TCTCMP synthesis?

Methodological Answer: By-product formation (e.g., over-chlorinated derivatives) depends on chlorine stoichiometry and catalysts:

- Excess Cl₂ : Produces 2,3,4-trichloro-5-(trichloromethyl)pyridine (undesired). Mitigate by using equimolar Cl₂/PCl₃ ratios .

- Catalyst Selection : WCl₆ minimizes side reactions compared to FeCl₃, which may promote fluorination .

- Secondary Chlorination : Convert residual 2-chloro-5-(trichloromethyl)pyridine to TCTCMP via additional Cl₂ treatment at 140–175°C .

Q. Table 2: By-Product Management

| Condition | By-Product | Mitigation Strategy |

|---|---|---|

| Excess Cl₂ | Over-chlorinated derivatives | Use equimolar Cl₂/PCl₃ |

| FeCl₃ catalyst | Fluorinated impurities | Replace with WCl₆ |

| Incomplete chlorination | Residual CTCMP | Secondary Cl₂ treatment |

Q. What is the mechanistic role of UV light and WCl₆ in TCTCMP synthesis?

Methodological Answer:

- UV Light : Initiates radical chlorination of CCMP’s methyl group, facilitating trichloromethyl formation .

- WCl₆ : Acts as a Lewis acid catalyst, polarizing Cl₂ molecules to enhance electrophilic aromatic substitution on the pyridine ring .

Q. How do environmental factors influence TCTCMP’s stability and biological activity?

Methodological Answer:

- Thermal Stability : Degrades above 285°C; store at 2–8°C in inert atmospheres to prevent decomposition .

- Environmental Persistence : High chlorination increases resistance to hydrolysis. Monitor bioaccumulation potential via log P calculations (estimated ~3.8) .

- Biological Interactions : Inhibits acetylcholinesterase in non-target organisms; assess ecotoxicity using OECD Test Guideline 201 (algae growth inhibition) .

Q. How can crystallographic data resolve discrepancies in TCTCMP’s molecular geometry?

Methodological Answer: X-ray diffraction (XRD) reveals:

- Intramolecular Interactions : Weak C–H···Cl hydrogen bonds (2.93–3.12 Å) stabilize the crystal lattice .

- Torsional Angles : Pyridine ring planarity (deviation < 0.02 Å) confirms minimal steric hindrance from substituents .

Validation : Compare XRD data with computational models (e.g., DFT at B3LYP/6-31G* level) to validate bond lengths and angles .

Q. What strategies optimize fluorination of TCTCMP derivatives for agrochemical applications?

Methodological Answer:

- Fluorination Reagents : Use HF/FeCl₂ at 170–175°C to replace trichloromethyl groups with trifluoromethyl .

- Reaction Monitoring : Track progress via ¹⁹F NMR (δ -62 ppm for CF₃ group) .

- Yield Optimization : 70-hour reaction time achieves ~73% conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.